Napsagatran
Description
Significance of Thrombin as a Therapeutic Target in Anticoagulation
Thrombin (Factor IIa) is a pivotal enzyme in the coagulation cascade, making it a prime target for anticoagulant therapies. nih.govnih.gov Its central role involves the conversion of soluble fibrinogen to insoluble fibrin (B1330869), which forms the meshwork of a blood clot. mdpi.com Beyond this primary function, thrombin also amplifies its own generation by activating other clotting factors and is a potent activator of platelets, further contributing to thrombus formation. ahajournals.org Given its multifaceted prothrombotic activities, the direct inhibition of thrombin offers a highly effective strategy for preventing and treating thromboembolic disorders. nih.govnih.gov The therapeutic goal of targeting thrombin is to modulate its activity to prevent pathological clotting without completely shutting down its necessary hemostatic functions, a balance that is crucial for safe and effective anticoagulation. nih.gov
Evolution of Antithrombotic Agents: From Traditional Anticoagulants to Direct Thrombin Inhibitors
The journey of antithrombotic therapy began with the discovery and clinical introduction of traditional anticoagulants like heparins and vitamin K antagonists (VKAs) such as warfarin. researchgate.netnih.gov Unfractionated heparin (UFH) and later low-molecular-weight heparins (LMWHs) exert their anticoagulant effect indirectly by binding to and potentiating the activity of antithrombin, a natural inhibitor of thrombin and other coagulation factors. researchgate.netopenaccessjournals.com VKAs interfere with the synthesis of vitamin K-dependent clotting factors, including prothrombin. nih.govopenaccessjournals.com
However, these traditional agents have limitations, which spurred the development of more targeted therapies. nih.govresearchgate.net The quest for more specific and predictable anticoagulants led to the development of direct thrombin inhibitors (DTIs). ahajournals.orgresearchgate.net Unlike heparins, DTIs bind directly to the thrombin molecule, blocking its enzymatic activity without the need for a cofactor like antithrombin. nih.govahajournals.org This direct mechanism allows them to inhibit both free (circulating) and clot-bound thrombin, a key advantage as clot-bound thrombin is protected from heparin-antithrombin complexes and can continue to promote thrombus growth. ahajournals.orgthieme-connect.com The development of DTIs marked a significant evolution, offering a more targeted approach to anticoagulation. nih.govnih.gov The timeline of anticoagulant development saw the emergence of parenteral DTIs in the 1990s, followed by efforts to create orally active agents. researchgate.netresearchgate.net
Napsagatran's Role and Historical Trajectory within Direct Thrombin Inhibitor Development
This compound (Ro 46-6240) emerged as a novel, synthetic, non-peptidic, and reversible direct thrombin inhibitor. thieme-connect.com It was designed to be a potent and highly selective competitive inhibitor of thrombin. thieme-connect.com Research demonstrated that this compound could effectively inhibit both free and clot-bound thrombin. thieme-connect.commedkoo.com
This compound was one of the low molecular weight synthetic thrombin inhibitors developed with high specificity. thieme-connect.com Clinical investigations, such as the ADVENT trial, explored its potential in treating conditions like deep vein thrombosis, comparing its efficacy to conventional heparin therapy. thieme-connect.comkuleuven.be These studies were part of a broader effort to find new antithrombotic agents with improved profiles. kuleuven.be While this compound itself did not become a widely marketed drug, its development and the research surrounding it contributed valuable knowledge to the field of direct thrombin inhibition, paving the way for other DTIs. patsnap.comwikipedia.org It served as a lead compound, and the insights gained from its study informed the ongoing development of new antithrombotic drugs. smolecule.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C26H34N6O6S |
| Molecular Weight | 558.7 g/mol |
| IUPAC Name | 2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid |
| CAS Number | 159668-20-9 |
Table generated from data available in PubChem. nih.govnih.gov
Research Findings on this compound
| Study Focus | Key Findings |
| Mechanism of Action | This compound is a direct, reversible, and competitive inhibitor of thrombin, acting on both free and clot-bound forms. thieme-connect.commedkoo.com |
| In Vitro Studies | Induces a dose-dependent prolongation of activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). medchemexpress.comglpbio.com |
| Canine Model of Coronary Artery Thrombosis | Showed arterial antithrombotic effects comparable to heparin. nih.gov |
| Deep Vein Thrombosis Trial (ADVENT) | Data suggested comparable efficacy and safety to unfractionated heparin for treating proximal DVT. thieme-connect.comkuleuven.be |
| Thrombin Activity vs. Generation | At certain doses, this compound was more potent than heparin in reducing thrombin activity but less potent in inhibiting thrombin generation. thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O6S/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35)/t17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKEYCXCIVOOV-JTSKRJEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873338 | |
| Record name | Napsagatran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154397-77-0 | |
| Record name | Napsagatran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154397770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Napsagatran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPSAGATRAN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84K87A0AJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanisms of Napsagatran S Action
Thrombin Inhibition Modalities: A Focus on Active Site Interactions
Thrombin, a serine protease, possesses a well-defined active site with specific pockets that accommodate the substrate for cleavage. oup.comglpbio.com Direct thrombin inhibitors like napsagatran are designed as small molecules that fit precisely into this active site, physically obstructing the access of natural substrates such as fibrinogen. oup.comuva.nl
The interaction of this compound with thrombin's active site has been elucidated through X-ray crystallography studies. rcsb.orgcrystalerice.org These studies reveal a specific binding mode:
The aromatic naphthyl system of this compound occupies the S3/S4 pocket of the thrombin active site. crystalerice.org
An N-cyclopropyl substituent is buried within the hydrophobic S2 pocket. crystalerice.org
A crucial carboxyl group on the this compound molecule forms two hydrogen bonds with key residues of the catalytic triad, namely Serine-195 and Histidine-57. crystalerice.org
This multi-point interaction ensures a stable and high-affinity binding of this compound within the catalytic center of thrombin, preventing it from performing its procoagulant functions. crystalerice.org
This compound as a Potent and Selective Competitive Thrombin Inhibitor
This compound is characterized as a potent and highly selective inhibitor of thrombin. glpbio.commedchemexpress.com Its potency is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. Research has demonstrated that this compound and related compounds exhibit Ki values in the low nanomolar range, indicating very high affinity for thrombin. rcsb.orgehaweb.org
A key feature of an effective therapeutic inhibitor is its selectivity for the target enzyme over other related enzymes in the body. This compound shows high selectivity for thrombin compared to other trypsin-like serine proteases, such as trypsin itself. rcsb.org This selectivity minimizes off-target effects and is crucial for a favorable therapeutic profile. The development process involved screening small basic molecules for binding to thrombin's recognition pocket, which led to compounds with significant selectivity. rcsb.org
| Compound | Thrombin Inhibition Constant (Ki) | Selectivity vs. Trypsin | Reference |
|---|---|---|---|
| This compound (Ro 46-6240) | 3 nM | Not specified in source | ehaweb.org |
| This compound Precursor Series | 20-50 nM | 1000-4000 fold | rcsb.org |
This table presents data on the inhibitory constant (Ki) of this compound against thrombin and the selectivity of its chemical series against trypsin, another serine protease.
Differential Inhibition of Free Versus Clot-Bound Thrombin by this compound
A significant aspect of the biochemical action of direct thrombin inhibitors is their ability to inactivate thrombin that is already bound to a fibrin (B1330869) clot. researchgate.net Clot-bound thrombin is protected from inhibition by the large heparin-antithrombin III complex but remains enzymatically active, contributing to thrombus growth. uva.nlresearchgate.net
| Thrombin Form | Inhibition by this compound | Mechanism/Rationale | Reference |
|---|---|---|---|
| Free (Fluid-Phase) Thrombin | Effective | Direct, competitive binding to the active site in plasma. | researchgate.netmedkoo.com |
| Clot-Bound Thrombin | Effective | Small molecular size allows penetration of the fibrin clot to access and inhibit thrombin's active site. | uva.nlresearchgate.netmedkoo.com |
This table summarizes this compound's inhibitory action on both free-floating and clot-bound thrombin.
Synthetic Pathways and Chemical Development of Napsagatran
General Strategies for the Synthesis of N-substituted Sulfonamide Thrombin Inhibitors
The synthesis of N-substituted sulfonamide thrombin inhibitors is a key area in medicinal chemistry, driven by the prevalence of sulfonamide groups in pharmaceuticals. nih.govrsc.org The sulfonamide moiety is a versatile linking unit that provides structural diversity and has been widely used in drug design. nih.gov General strategies for the synthesis of this class of compounds, including diarylsulfonamides and other derivatives, often focus on creating molecules with specific binding interactions with the thrombin active site. nih.gov
A common approach involves the reaction of a primary or secondary amine with a sulfonyl chloride to form the core sulfonamide bond. nih.gov For thrombin inhibitors, the design strategy often incorporates a basic group that can bind to the S1 pocket of thrombin, such as a guanidine (B92328) or amidine group, and lipophilic moieties that interact with other pockets of the enzyme. rcsb.org
Modern synthetic methods have focused on developing more efficient and environmentally friendly catalytic systems for the N-functionalization of sulfonamides. rsc.org For instance, direct C-N bond formation between primary sulfonamides and aliphatic aldehydes can be achieved using a catalytic system of sodium iodide and sodium percarbonate, which facilitates the rapid synthesis of α-sulfonamido acetals with high functional group tolerance. rsc.org Another approach involves the direct condensation of sulfonamides with formamides to produce N-sulfonyl formamidines. researchgate.net These strategies offer flexible and efficient access to a wide range of N-substituted sulfonamides, which is crucial for the development of new thrombin inhibitors. nih.gov
Detailed Synthetic Routes to Napsagatran
A general synthesis for the class of thrombin inhibitors to which this compound belongs has been published. drugfuture.com One established route to this compound (referred to as Ro 46-6240) begins with L-aspartic acid. drugfuture.com
The key steps in this synthesis are outlined below:
Sulfonylation of L-Aspartic Acid : L-Aspartic acid is reacted with naphthalenesulfochloride to form the sulfonamide (I). drugfuture.com
Formation of a Protected Intermediate : The carboxylic acid groups of the sulfonamide (I) are esterified, and the molecule undergoes further transformations to create a key intermediate (IV). drugfuture.com
Synthesis of the Guanidine Moiety : A separate synthetic pathway is used to prepare the enantiomerically pure guanidine fragment (IX). This starts from picolylamine, which is hydrogenated to racemic 3-aminomethyl-piperidine. The desired enantiomer (V) is isolated through crystallization with dibenzoyltartrate. This enantiomer is then protected and subsequently amidinated to form a protected guanidine (VIII). Deprotection yields the enantiomerically pure guanidine (IX) as a dihydrochloride (B599025) salt. drugfuture.com
Coupling and Saponification : The intermediate (IV) is condensed with the guanidine (IX). drugfuture.com A final saponification step to hydrolyze the ethyl ester group furnishes this compound. drugfuture.com
An alternative convergent synthesis involves the condensation of a carboxylic acid intermediate with a primary amine fragment, followed by saponification of a terminal ester to yield this compound. wiley.com
Table 1: Key Intermediates and Reagents in this compound Synthesis
| Step | Starting Material(s) | Key Reagent(s) | Intermediate/Product |
| 1 | L-Aspartic acid | Naphthalenesulfochloride | Naphthalenesulfonyl-aspartic acid (I) |
| 2 | Picolylamine | H₂/Catalyst, Dibenzoyltartrate | (S)-3-Aminomethyl-piperidine (V) |
| 3 | Intermediate (V) | Acetoacetate, Amidinotriazole (VII) | Protected Guanidine (VIII) |
| 4 | Intermediate (VIII) | Hydrochloric Acid | Enantiomerically pure Guanidine (IX) |
| 5 | Intermediate (IV) + Guanidine (IX) | Condensation agent | Coupled Product |
| 6 | Coupled Product | Base (e.g., NaOH) | This compound |
This table is a simplified representation of the synthetic process described in the literature. drugfuture.com
Stereoselective Synthesis and Enantiomeric Resolution in this compound Production
The synthesis of this compound presents significant stereochemical challenges, as the molecule contains multiple chiral centers that are crucial for its biological activity. tandfonline.com The development of stereoselective synthetic methods and efficient enantiomeric resolution techniques is therefore critical. google.comlibretexts.org
A key aspect of the synthesis is establishing the correct stereochemistry at each chiral center. This is often achieved by starting with enantiomerically pure building blocks or by separating enantiomers at an appropriate stage in the synthesis. wiley.com In the synthesis of this compound, a chiral starting material, L-aspartic acid, is used, which sets the stereochemistry of one of the key centers in the molecule. drugfuture.com
A critical step for ensuring the enantiomeric purity of the final compound is the resolution of the racemic 3-aminomethyl-piperidine. drugfuture.com This separation is accomplished by classical resolution, a technique that involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. libretexts.org In the case of the this compound synthesis, dibenzoyltartrate is used as the resolving agent to selectively crystallize the desired (S)-enantiomer of 3-aminomethyl-piperidine. drugfuture.com Once the diastereomeric salt is isolated, the chiral auxiliary is removed to yield the enantiomerically pure amine. drugfuture.comlibretexts.org
The use of such resolution techniques, while effective, can sometimes be inefficient as it involves discarding the unwanted enantiomer. wiley.com Modern approaches to stereoselective synthesis aim to directly produce the desired enantiomer, for example, through asymmetric catalysis. chemrxiv.org However, classical resolution remains a widely used and practical method in pharmaceutical production. wiley.comlibretexts.org
Preclinical Pharmacokinetic and Disposition Studies of Napsagatran
Interspecies Pharmacokinetic Profiling of Napsagatran
The pharmacokinetic properties of this compound following intravenous administration have been evaluated in several laboratory animal species. nih.govoup.com These studies have revealed pronounced inter-species differences in its pharmacokinetic profile. nih.govoup.com
Comparative Analysis of this compound's Systemic Clearance across Species
The systemic clearance (CL) of this compound exhibits considerable variation among different species. nih.govoup.com In rodents and cynomolgus monkeys, the total plasma clearance is moderate to high, while dogs show a much lower clearance. researchgate.net For instance, after intravenous administration, the clearance values differ significantly, which is attributed to the involvement of active transport processes in its elimination. nih.govoup.com These active transport mechanisms are not uniform across species, leading to the observed disparities in clearance rates. nih.govoup.com
| Species | Clearance (CL) (mL/min/kg) | Non-Renal Clearance (CLnr) (mL/min/kg) |
|---|---|---|
| Mouse | Data not available | Data not available |
| Rat | Data not available | Data not available |
| Dog | Low | Data not available |
| Cynomolgus Monkey | Moderate to High | Data not available |
| Human | 459 mL/min (total) | Over-predicted by 7-fold using allometry |
Mechanisms of this compound Elimination and Excretion
The elimination of this compound from the body occurs through two primary routes: biliary excretion and renal excretion. nih.govoup.com Both pathways involve active transport mechanisms, contributing to the compound's complex pharmacokinetic profile. nih.govoup.com
Contribution of Biliary Excretion to this compound Clearance
Biliary excretion is a significant pathway for the elimination of this compound. nih.govoup.com The process involves the active transport of the drug from the hepatocytes into the bile. unil.ch In rats, this compound is hardly metabolized and is primarily eliminated unchanged through biliary excretion. researchgate.net Studies have shown that active hepatic uptake is a key determinant of its clearance and a source of interspecies variability. researchgate.net For this compound, the biliary export rate was found to be faster than its hepatic uptake, preventing drug accumulation in the liver. researchgate.net The active transport systems involved in the biliary excretion of drugs include organic anion transporting polypeptides (OATPs), P-glycoprotein (P-gp), and multidrug resistance-associated proteins (MRPs). unil.ch The involvement of such active transport processes likely contributes to the observed species differences in this compound's biliary clearance. researchgate.net
Role of Renal Excretion in this compound Disposition
Renal excretion is another major route for the elimination of this compound. nih.govoup.com This process involves the transfer of the drug from the blood into the urine, which can occur through glomerular filtration and active tubular secretion. pharmacylibrary.commsdmanuals.com Similar to biliary excretion, active transport plays a crucial role in the renal disposition of this compound, leading to significant inter-species differences in renal clearance. nih.govoup.comresearchgate.net The active secretion of drugs in the kidney involves transporters in both the basolateral and apical membranes of the renal tubules. The pronounced species differences in the pharmacokinetics of this compound are, in large part, attributed to the variability in these active renal transport processes. nih.govoup.com
Active Transport Processes Governing this compound Disposition
The elimination of this compound is primarily through biliary excretion of the unchanged drug, a process heavily reliant on active transport mechanisms for both uptake into and efflux from hepatocytes. acs.orgnih.gov
The kinetics of this compound's active transport into hepatocytes have been quantitatively described using a mechanistic model based on Michaelis-Menten kinetics. acs.orgnih.govresearchgate.net This model allows for the derivation of key transport parameters from in vitro data obtained from plated rat hepatocytes. acs.orgnih.govresearchgate.net
In these in vitro systems, the active transport of this compound was characterized by the following kinetic parameters:
KmI,u (Michaelis-Menten constant for unbound drug): 88.4 ± 8.1 µM acs.orgresearchgate.netacs.org
VmaxI (maximum velocity of uptake): 384 ± 19 pmol/mg/min acs.orgresearchgate.netacs.org
These parameters describe a high-affinity active transport system responsible for the uptake of this compound into hepatocytes. acs.orgnih.govresearchgate.net The lack of detectable passive diffusion underscores the primary role of carrier-mediated transport in the hepatic uptake of this compound. acs.orgresearchgate.netacs.org
In Vitro Kinetic Parameters of this compound Transport in Rat Hepatocytes
| Parameter | Value | Unit |
|---|---|---|
| KmI,u | 88.4 ± 8.1 | µM |
| VmaxI | 384 ± 19 | pmol/mg/min |
While it is established that active transport processes are integral to the disposition of this compound, a more thorough investigation into the specific transporters involved is necessary for a complete understanding of the observed species differences in its pharmacokinetics. nih.gov The significant inter-species variability in the kidney and liver excretion of this compound strongly suggests the involvement of specific transporter proteins. nih.gov
Although the precise transporters for this compound have not been fully elucidated in the provided context, the involvement of hepatic uptake and efflux transporters is evident. nih.govuzh.ch For many drugs, members of the Organic Anion Transporting Polypeptide (OATP) family are crucial for hepatic uptake. acs.org However, without specific studies on this compound, its interaction with these and other transporters like P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs), or Breast Cancer Resistance Protein (BCRP) remains an area for further investigation. nih.gov
Computational and Mechanistic Modeling in Napsagatran Research
Physiologically Based Pharmacokinetic (PBPK) Modeling of Napsagatran Disposition
Physiologically based pharmacokinetic (PBPK) modeling represents a powerful methodology for quantitatively describing a drug's absorption, distribution, metabolism, and excretion (ADME) by integrating physicochemical data, in vitro measurements, and physiological parameters. researchgate.netnih.gov These models offer the advantage of predicting drug concentrations in specific tissues, providing insights that cannot be derived from plasma data alone. researchgate.net In the study of this compound, a compound whose disposition involves active transport processes, PBPK models have been instrumental in bridging the gap between in vitro experimental data and in vivo outcomes. acs.org
A key strength of PBPK modeling is its ability to incorporate data from in vitro systems to simulate in vivo pharmacokinetics. researchgate.net For this compound, a Biopharmaceutics Drug Disposition Classification System (BDDCS) class 3 drug, hepatic transport kinetics were determined using in vitro experiments with plated rat hepatocytes. acs.orgresearchgate.net A mechanistic model was applied to these in vitro data to derive crucial transport parameters. acs.orgacs.org
Research identified that this compound's hepatic uptake is characterized exclusively by active transport, with no detectable contribution from passive diffusion or nonspecific binding in the in vitro system. acs.orgnih.gov The specific Michaelis-Menten kinetic parameters derived were a VmaxI (maximum uptake velocity) of 384 ± 19 pmol/mg/min and a KmI,u (Michaelis-Menten constant) of 88.4 ± 8.1 μM. acs.orgacs.orgnih.gov
These in vitro parameters were then scaled to in vivo parameters for integration into a whole-body PBPK model. acs.orgresearchgate.net Specifically, the maximum transport velocity (VmaxI) was scaled to JmaxI (maximum transport rate in vivo) and passive diffusion (though not detected for this compound) would be scaled to PSTC (permeability-surface area product) using the principle of hepatocellularity. acs.orgacs.org These scaled parameters, along with data on biliary excretion assessed from in vivo studies, were used to populate the liver compartment of the PBPK model, with each transport process linked to the free drug concentration in the relevant compartment. acs.orgnih.gov
Table 1: In Vitro Hepatic Transport Kinetic Parameters for this compound
| Parameter | Value | Description |
|---|---|---|
| VmaxI | 384 ± 19 pmol/mg/min | Maximum velocity of active uptake into hepatocytes. acs.orgnih.gov |
| KmI,u | 88.4 ± 8.1 µM | Michaelis-Menten constant for active uptake (unbound). acs.orgnih.gov |
| Pdif | Not Detected | Passive diffusion into hepatocytes. acs.orgnih.gov |
| Nonspecific Binding | Not Detected | Nonspecific binding within the in vitro system. acs.orgnih.gov |
The ultimate goal of PBPK modeling is the accurate prediction of human pharmacokinetics from preclinical data. For this compound, the PBPK model, constructed using scaled in vitro transport parameters, was used to simulate plasma, liver, and bile concentration-time profiles, which were then compared to observed in vivo data in rats. acs.orgnih.gov
Initial simulations revealed discrepancies, but after the application of an empirical scaling factor identified through uncertainty analysis, the model's predictive power improved significantly. acs.orgnih.gov The adjusted model successfully predicted key pharmacokinetic parameters—including plasma clearance (CLp), half-life (t1/2), maximum liver concentration (CmaxL), and the fraction of the drug excreted in bile (fbile)—to within a 2-fold error of the observed values. acs.orgacs.orgnih.gov This demonstrates that PBPK models, when carefully refined, can provide reasonable predictions even for compounds with complex transport-mediated disposition. However, the experience with this compound also highlights the challenges, as it has been cited as a compound where initial prediction accuracy was poor, underscoring the complexities of scaling active transport processes from in vitro systems to in vivo reality. nih.gov
Sensitivity and uncertainty analyses are critical components of PBPK model development and are required by regulatory agencies for PBPK submissions. nih.gov A sensitivity analysis assesses how uncertainty or variability in model input parameters affects the model's predictions, helping to identify the parameters that have the most significant impact on the outcome. nih.govfrontiersin.org This process is vital for understanding the model's limitations and for guiding further experimental work. frontiersin.org
In the PBPK modeling of this compound, an uncertainty analysis was performed which proved crucial for refining the model. acs.orgnih.gov This analysis indicated that the scaled in vitro uptake clearance had to be adjusted by an additional empirical scaling factor of 10 to make the simulated plasma, liver, and biliary excretion profiles match the observed in vivo data. acs.orgnih.gov The need for this correction factor suggests a systematic difference between the in vitro hepatocyte system and the in vivo liver environment, a phenomenon often referred to as the in vitro-in vivo extrapolation (IVIVE) gap. The analysis pinpointed that in vitro uptake data had the most substantial impact on the simulated plasma and biliary excretion profiles. acs.orgacs.org This finding underscores the importance of sensitivity analysis in identifying key areas of uncertainty and improving the mechanistic understanding and predictive accuracy of PBPK models. acs.org
Predictive Capabilities of PBPK Models for this compound's Pharmacokinetics.
Mechanistic In Vitro Models for Drug Transport Kinetics: Application to this compound
Mechanistic in vitro models are essential for determining the kinetic parameters of drug transport, which can then be used as inputs for PBPK simulations. acs.org For this compound, plated rat hepatocytes served as the mechanistic in vitro model system to specifically investigate hepatic uptake. acs.orgacs.org This cellular system allows for the quantitative derivation of transport kinetics by measuring the rate of drug uptake over time. acs.org
Studies using this model revealed that the hepatic uptake of this compound is an active, carrier-mediated process. acs.orgresearchgate.net The uptake followed Michaelis-Menten kinetics, indicating a saturable transport mechanism. acs.org A significant finding from these in vitro experiments was the absence of detectable passive diffusion for this compound, meaning its entry into hepatocytes is predominantly reliant on transporter proteins. acs.orgnih.gov Furthermore, no nonspecific binding was observed in the hepatocyte assays. acs.org The research demonstrated that for this compound, excretion was faster than its hepatic uptake, a dynamic that prevents the drug from accumulating in the liver. acs.orgnih.gov This detailed characterization of transport kinetics using a mechanistic in vitro model was fundamental to building and refining the PBPK model for this compound. acs.orgacs.org
Preclinical Pharmacodynamic Investigations and Antithrombotic Profile of Napsagatran
Assessment of Napsagatran's Impact on Thrombin Activity in Animal Models
The in vivo effect of this compound on thrombin activity has been demonstrated in several preclinical animal models through the monitoring of global coagulation assays. In a canine model of coronary artery thrombosis, intravenous administration of this compound resulted in a dose-dependent prolongation of key coagulation parameters. nih.govmedchemexpress.com
Specifically, when compared with heparin, this compound showed a distinct impact on the activated partial thromboplastin (B12709170) time (aPTT) and the activated clotting time (ACT). While a high dose of heparin (70 U/kg/h) prolonged the aPTT more than six-fold, a high dose of this compound (10 µg/kg/min) led to a modest 1.4-fold increase. researchgate.netnih.gov In contrast, both agents at these doses prolonged the ACT to a similar extent, approximately 2.5 times the baseline value. researchgate.netnih.gov This suggests that in the context of arterial thrombosis, the ACT may be a more comparable predictor of the anticoagulant effect when comparing direct thrombin inhibitors like this compound with indirect inhibitors like heparin. nih.gov
In rabbit models of thrombosis, this compound also demonstrated a dose-dependent prolongation of bleeding time, further confirming its inhibitory effect on thrombin's function in hemostasis. thieme-connect.com
Table 1: Comparative Effects of this compound and Heparin on Coagulation Parameters in a Canine Model
| Agent | Activated Partial Thromboplastin Time (aPTT) Prolongation (x-fold) | Activated Clotting Time (ACT) Prolongation (x-fold) |
|---|---|---|
| This compound (10 µg/kg/min) | 1.4 | 2.5 |
| Heparin (70 U/kg/h) | >6.0 | 2.5 |
Data sourced from Roux S, et al. J Pharmacol Exp Ther. 1996. researchgate.netnih.gov
Comparative Analysis of this compound's Effects on Thrombin Generation versus Thrombin Activity
A critical aspect of this compound's pharmacodynamic profile is its differential impact on existing thrombin versus the generation of new thrombin. This was investigated in patients with deep vein thrombosis by measuring specific biomarkers: thrombin-antithrombin III complexes (TAT) as a marker of thrombin activity, and prothrombin fragment 1+2 (F1+2) as a marker of thrombin generation. nih.govthieme-connect.com
The study compared two fixed doses of this compound with APTT-adjusted unfractionated heparin (UFH). nih.gov At steady state (Day 2), all treatment groups showed a significant decrease in TAT levels, indicating a reduction in thrombin activity. nih.govthieme-connect.com Notably, the decrease was most pronounced in patients receiving the higher dose of this compound (9 mg/h), suggesting it is more potent than UFH in neutralizing active thrombin. nih.gov
Conversely, only the UFH-treated patients showed a significant decrease in F1+2 levels. nih.govthieme-connect.com This indicates that while this compound effectively inhibits the enzyme thrombin, it is less potent than heparin at inhibiting the preceding steps in the coagulation cascade that lead to thrombin's formation. nih.gov Two hours after stopping the infusion, TAT levels rose in the this compound groups, while F1+2 levels returned to baseline, whereas both remained suppressed in the UFH group. nih.govthieme-connect.com These findings highlight a key mechanistic difference between direct and indirect thrombin inhibitors.
Table 2: Effect of this compound vs. Unfractionated Heparin (UFH) on Markers of Thrombin Activity and Generation
| Treatment Group | Effect on Thrombin Activity (TAT levels) | Effect on Thrombin Generation (F1+2 levels) |
|---|---|---|
| This compound (5 mg/h) | Significant Decrease | No Significant Decrease |
| This compound (9 mg/h) | Most Pronounced Decrease | No Significant Decrease |
| Unfractionated Heparin (UFH) | Significant Decrease | Significant Decrease |
Data sourced from Bounameaux H, et al. Thromb Haemost. 1999. nih.govthieme-connect.com
Evaluation of this compound's Antithrombotic Efficacy in Experimental Thrombosis Models
This compound's ability to prevent thrombus formation has been confirmed in various experimental models of both venous and arterial thrombosis.
In a rabbit model of arterial thrombosis characterized by cyclic flow variations (CFVs) due to recurrent thrombus formation, this compound was highly effective. thieme-connect.com It demonstrated an 80% abolition of CFVs, an antithrombotic activity similar to that of a monoclonal anti-tissue factor antibody (AP-1) and significantly more effective than both low and high doses of heparin, which only inhibited CFVs by 43% and 40%, respectively. thieme-connect.com
In a canine model of coronary artery thrombosis induced by electrical injury, this compound was compared with saline and heparin. researchgate.netnih.gov A lower dose of this compound (3 µg/kg/min) was able to delay or prevent thrombotic occlusion. researchgate.netnih.gov At a higher dose (10 µg/kg/min), this compound was the only treatment that significantly decreased the weight of the intracoronary thrombus when compared with the saline control group. researchgate.netnih.gov
Furthermore, in a rabbit venous thrombosis model, the antithrombotic effect of this compound was found to be comparable to that achieved with an antibody that inhibits tissue factor, suggesting that thrombin inhibition is as effective as blocking the initiation of the extrinsic coagulation pathway in this model. nih.gov
Table 3: Antithrombotic Activity in a Rabbit Arterial Thrombosis Model
| Agent | Dose | Abolition of Cyclic Flow Variations (CFVs) |
|---|---|---|
| This compound | 3 µg/kg/min | 80% |
| Anti-TF Antibody (AP-1) | 0.5 mg/kg bolus (repeated) | 78% |
| Heparin (low dose) | 3 µg/kg/min | 43% |
| Heparin (high dose) | 13 µg/kg/min | 40% |
Data sourced from Himber J, et al. Thromb Haemost. 1998. thieme-connect.com
Modulation of Thrombus Growth and Reocclusion by this compound in Preclinical Settings
Beyond preventing initial clot formation, this compound has been shown to effectively limit the growth of existing thrombi. In a rabbit model of venous thrombosis, thrombus growth was quantified by monitoring the incorporation of radiolabeled (¹²⁵I) fibrinogen into a developing clot on a collagen-coated thread. medchemexpress.comnih.gov In placebo-treated animals, the incorporated radioactivity increased by 73% over one hour. medchemexpress.com In contrast, rabbits treated with this compound showed only a 32% increase, a statistically significant reduction in thrombus propagation compared to the placebo group. medchemexpress.com
In the canine model of coronary thrombosis, this compound also demonstrated effects on thrombus growth and reocclusion. researchgate.netnih.gov Lower doses delayed or prevented the occlusive event, while a higher dose of 10 µg/kg/min significantly reduced the final size of the platelet-rich thrombus after 20 minutes of perfusion in an ex vivo chamber. researchgate.netnih.gov This indicates that this compound can effectively attenuate the accumulation of platelets and fibrin (B1330869) that contributes to thrombus growth and subsequent vessel occlusion.
Table 4: Effect of this compound on Thrombus Growth in a Rabbit Venous Thrombosis Model
| Treatment Group | Increase in ¹²⁵I-Fibrinogen Incorporation (Thrombus Growth) over 1 hour |
|---|---|
| Placebo | 73% ± 13% |
| Anti-TF Antibody (AP-1) | 67% ± 22% |
| This compound | 32% ± 10% |
Data sourced from Himber J, et al. J Thromb Haemost. 2003. medchemexpress.com
Future Research Trajectories and Broader Implications for Direct Thrombin Inhibitors
Advancements in Understanding Drug-Transporter Interactions for Compounds like Napsagatran
The disposition of this compound is heavily influenced by active transport processes, a characteristic that led to significant inter-species variability in its pharmacokinetics and complicated the extrapolation of animal data to humans. oup.com This challenge highlighted the critical role of drug transporters in the absorption, distribution, and elimination of certain drugs. Active drug transporters, such as P-glycoprotein (P-gp) and Organic Anion-Transporting Polypeptides (OATPs), are now recognized as key determinants of a drug's bioavailability and clearance. nih.govnetce.com
Research using this compound as a model compound has been instrumental in this area. For instance, studies in plated rat hepatocytes were conducted to characterize its transport kinetics. Mechanistic modeling of this in vitro data revealed that this compound's hepatic uptake is an active process with minimal contribution from passive diffusion. researchgate.net The involvement of active transport in its biliary and urinary excretion is a primary reason for the observed species differences in its pharmacokinetic profile. oup.comresearchgate.net
Subsequent research has focused on elucidating the specific transporters involved. P-gp, an efflux transporter found in the intestine, liver, and kidney, and OATPs, which mediate drug uptake into the liver, are of particular interest. nih.govnetce.com The interplay between these influx (OATP) and efflux (P-gp) transporters is a crucial factor governing the net bioavailability and disposition of many drugs. nih.gov Understanding these interactions is essential for predicting potential drug-drug interactions (DDIs), as co-administration of drugs that inhibit or induce these transporters can significantly alter plasma concentrations. frontiersin.org
Table 1: In Vitro Hepatic Transport Kinetic Parameters for this compound in Rat Hepatocytes
| Parameter | Value | Description |
| KmI,u | 88.4 ± 8.1 µM | Michaelis-Menten constant for active uptake, representing the unbound substrate concentration at which the transport rate is half of VmaxI. |
| VmaxI | 384 ± 19 pmol/mg/min | Maximum velocity of the active uptake transport process per milligram of protein. |
| Pdif | Not Detected | Passive diffusion clearance, indicating a negligible role of passive transport in hepatic uptake. |
| Data derived from mechanistic modeling of in vitro studies in plated rat hepatocytes. researchgate.net |
Methodological Refinements in In Vitro-to-In Vivo Extrapolation (IVIVE) for Actively Transported Drugs
The difficulties in predicting this compound's human pharmacokinetics from preclinical data underscored the limitations of traditional allometric scaling, especially for compounds subject to active transport. oup.com This has driven significant refinements in in vitro-to-in vivo extrapolation (IVIVE) methodologies, particularly through the development and application of physiologically based pharmacokinetic (PBPK) modeling. researchgate.netnih.gov
PBPK models are sophisticated frameworks that integrate drug-specific properties with physiological data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. pharmaron.com For actively transported drugs like this compound, PBPK models can incorporate parameters for passive and active transport processes at both the sinusoidal (blood-facing) and canalicular (bile-facing) membranes of hepatocytes. researchgate.netnih.gov
Studies using this compound demonstrated that while in vitro hepatocyte models could estimate transport parameters, a simple scaling was insufficient. An empirical scaling factor was needed to align PBPK simulations with observed in vivo plasma and liver concentrations. researchgate.net This discrepancy highlighted several challenges:
In Vitro System Limitations: The activity of transporters in cultured hepatocytes may not fully replicate the in vivo environment. oup.com
Complexity of Interplay: The model must account for the complex interplay between uptake, efflux, and metabolic processes. nih.gov
Intracellular Concentrations: Accurately predicting the unbound intracellular concentration, which is the driver for transport and metabolism, is crucial and challenging. frontiersin.org
These challenges have led to methodological refinements, including improved characterization of in vitro systems, better quantification of transporter expression levels (relative expression factors), and the development of mechanistic models that more accurately describe the relationship between in vitro data and in vivo outcomes. nih.govresearchgate.net The goal of modern IVIVE is to move beyond empirical corrections and develop a truly "bottom-up" approach where in vitro data can reliably predict in vivo performance, especially for complex drugs like this compound. nih.govresearchgate.net
Table 2: Comparison of Predicted vs. Observed Pharmacokinetic Parameters for this compound
| Parameter | Prediction Method | Predicted Value | Observed Value (Human) | Fold-Error |
| Clearance (CL) | Allometric Scaling | 1377 mL/min | 459 mL/min | 3.0 |
| Non-renal Clearance (CLnr) | Allometric Scaling | - | - | 7.0 (Over-predicted) |
| Volume of Distribution (Vdss) | Allometric Scaling | 48 L | 24 L | 2.0 |
| Half-life (t½) | Cynomolgus Monkey Data | 1.7 h | 1.7 h | 1.0 |
| This table illustrates the poor predictability of allometric scaling for this compound and the better, though not perfect, correlation from specific animal models, highlighting the need for more advanced IVIVE/PBPK methods. oup.com |
Research into Novel Direct Thrombin Inhibitor Architectures and Mechanisms beyond this compound
The development of early DTIs like this compound, and its orally available prodrug successor Ximelagatran, was a major step away from the indirect-acting anticoagulants like heparin and warfarin. wikipedia.orgnih.gov These early agents were designed as small molecules that directly bind to the active site of thrombin, mimicking natural substrates like fibrinopeptide A. nih.govmdpi.com However, the challenges faced by these first-generation oral DTIs, including the hepatotoxicity seen with Ximelagatran and the poor oral bioavailability of its active form, Melagatran, spurred research into new chemical architectures. wikipedia.orgmdpi.com
The evolution of DTI design moved towards:
Non-Basic Moieties: Early inhibitors often contained highly basic groups like guanidine (B92328) or benzamidine (B55565) to interact with the S1 pocket of thrombin. mdpi.com Later research focused on replacing these with neutral groups to improve cell permeability and oral bioavailability, a significant shift from the design philosophy behind this compound. acs.org
Prodrug Strategies: The development of Dabigatran etexilate, a double prodrug, represented a successful strategy to overcome the poor absorption of water-soluble active site inhibitors. nih.gov This approach converts the active drug into a more fat-soluble form for intestinal absorption, after which it is metabolized back to the active compound. nih.gov
Allosteric Inhibition: More recent research has explored allosteric inhibitors. wikipedia.org Unlike active-site inhibitors, these compounds bind to a different site on the thrombin molecule, inducing a conformational change that reduces its activity without completely blocking it. This approach is being investigated with the hypothesis that it might offer a safer anticoagulant profile with a lower risk of bleeding. wikipedia.org
Broader Targets: The focus of anticoagulant research has also broadened to include other targets in the coagulation cascade, such as Factor Xa. wikipedia.org Some research is even exploring dual inhibitors that target both thrombin and Factor Xa, aiming for a more comprehensive anticoagulant effect. wikipedia.org The most recent trends are looking at targets like Factor XIa, which may prevent thrombosis with an even lower impact on normal hemostasis. nih.gov
Lessons from this compound's Development for Contemporary Anticoagulant Research
The story of this compound's development provides several enduring lessons for modern drug discovery, particularly in the anticoagulant field.
Early and Thorough Transporter Screening is Crucial: this compound's development was hampered by unexpected pharmacokinetic variability due to its reliance on active transport mechanisms. oup.com This underscored the necessity of integrating comprehensive transporter screening early in the drug discovery process. Identifying whether a compound is a substrate for major uptake (e.g., OATPs) or efflux (e.g., P-gp) transporters is now a standard part of preclinical assessment. nih.govresearchgate.net
Physicochemical Properties Must Be Optimized for Oral Bioavailability: The quest for an oral DTI, which this compound was a part of, highlighted the immense challenge of designing a molecule that is potent against its target yet can be effectively absorbed from the gut. nih.gov The experience with this compound and its successors, Melagatran and Ximelagatran, demonstrated that achieving this balance often requires clever medicinal chemistry, such as the use of prodrugs or the avoidance of highly charged functional groups that hinder membrane permeation. wikipedia.orgnih.gov
PBPK Modeling is Essential for Complex Drugs: The failure of simple allometric scaling to predict this compound's human clearance was a clear signal that more sophisticated predictive models were needed. oup.com The use of PBPK modeling is now a cornerstone of drug development, allowing for the integration of in vitro data on metabolism and transport to create a mechanistic and more accurate prediction of human pharmacokinetics. nih.govpharmaron.com
Ultimately, while this compound itself did not reach the market, its journey through preclinical and clinical development provided critical knowledge that paved the way for the successful launch of next-generation anticoagulants like Dabigatran etexilate and the broader class of Direct Oral Anticoagulants (DOACs). thieme-connect.comresearchgate.net
Q & A
Q. How should researchers address potential biases in retrospective studies of this compound’s long-term outcomes?
- Methodological Answer : Use sensitivity analyses to test robustness against unmeasured confounding (e.g., E-values). Apply inverse probability weighting to adjust for missing data. Pre-specify subgroup analyses to avoid data dredging .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
